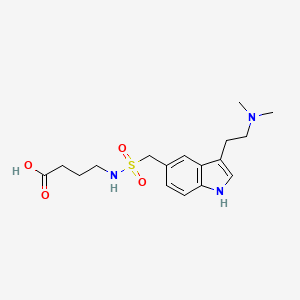

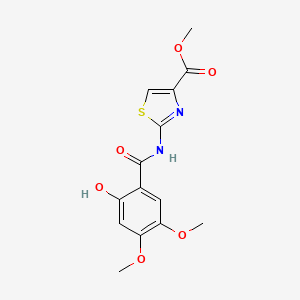

![molecular formula C18H17NO5 B602210 Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate CAS No. 23437-10-7](/img/structure/B602210.png)

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, also known as 4-[[2-(Acetyloxy)benzoyl]amino]benzoic acid ethyl ester, is a certified reference material . It has an empirical formula of C18H17NO5 and a molecular weight of 327.33 .

Molecular Structure Analysis

The SMILES string of Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate is O=C(OCC)C1=CC=C(NC(C2=C(OC©=O)C=CC=C2)=O)C=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Applications De Recherche Scientifique

- Study : A randomized, placebo-controlled clinical trial investigated the efficacy and safety of benzocaine wipes (marketed as PREBOOST ) applied topically to the penis before intercourse for men with premature ejaculation .

- Application : Benzocaine can be indirectly determined in gel, enema, and spray using a simple, sensitive, and effective surface-enhanced Raman scattering (SERRS) method combined with an azo coupling reaction .

Premature Ejaculation Treatment

SERRS Analytical Method Development

Analgesic and Antipyretic Properties

Mécanisme D'action

Target of Action

Benzocaine Acetylsalicylamide, also known as Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, is a compound that primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .

Mode of Action

Benzocaine, a component of Benzocaine Acetylsalicylamide, acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses .

Biochemical Pathways

The action of Benzocaine Acetylsalicylamide affects the neuronal signaling pathways . By blocking sodium channels, it inhibits the propagation of action potentials along the nerves. This leads to a decrease in neuronal signaling, which can provide temporary relief from pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations .

Pharmacokinetics

The pharmacokinetics of Benzocaine Acetylsalicylamide involves its absorption, distribution, metabolism, and excretion (ADME). For salicylates, a class of drugs to which acetylsalicylamide belongs, absorption is known to be rapid and dependent on the formulation and rate of gastric emptying . Salicylates are also known to be metabolized in the liver and excreted renally .

Result of Action

The result of Benzocaine Acetylsalicylamide’s action at the molecular and cellular level is the inhibition of nerve impulse transmission . This leads to a decrease in sensation in the area where the compound is applied, providing temporary relief from pain and itching .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Benzocaine Acetylsalicylamide. For instance, the rate of absorption of salicylates can be influenced by the pH of the stomach . .

Propriétés

IUPAC Name |

ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORGJEPJJCAMHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzocaine Acetylsalicylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

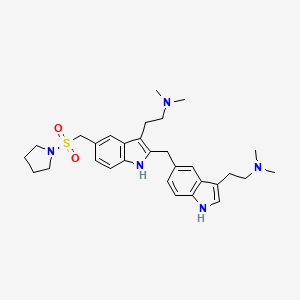

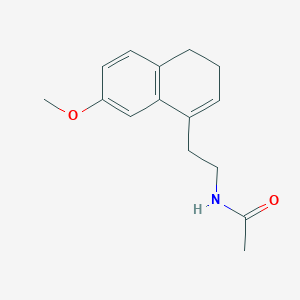

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)